N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide: is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridine ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide typically involves the reaction of 5-cyclopropoxy-6-isopropylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- N-(5-Cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide
- N-(5-Cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide
Comparison: Compared to its similar compounds, N-(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-6-propan-2-ylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)12-10(17-9-4-5-9)6-7-11(13-12)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
QZVQJORQMTZALL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.